molecular formula C14H9BrFN3 B10845227 6-bromo-N-(3-fluorophenyl)quinazolin-4-amine

6-bromo-N-(3-fluorophenyl)quinazolin-4-amine

Cat. No.: B10845227
M. Wt: 318.14 g/mol
InChI Key: ALKMBIXEONKULX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(3-fluorophenyl)quinazolin-4-amine typically involves the reaction of 4-aminoquinazoline with a brominated phenyl compound under suitable reaction conditions. The process generally includes halogenation, amination, and subsequent purification steps . One common method involves the following steps:

    Halogenation: The introduction of a bromine atom to the quinazoline ring.

    Amination: The reaction of the brominated quinazoline with 3-fluoroaniline to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(3-fluorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and biological activity.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various quinazoline derivatives with different biological activities .

Scientific Research Applications

6-bromo-N-(3-fluorophenyl)quinazolin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing other quinazoline derivatives.

    Biology: Studied for its potential as an EGFR-TK inhibitor, which is crucial in cancer research.

    Medicine: Investigated for its anticancer properties, particularly in targeting non-small cell lung carcinoma (NSCLC).

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-bromo-N-(3-fluorophenyl)quinazolin-4-amine involves the inhibition of epidermal growth factor receptor tyrosine kinase (EGFR-TK). By competitively binding to the ATP site of EGFR, the compound prevents the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to the suppression of tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another EGFR-TK inhibitor with a similar quinazoline structure.

    Erlotinib: A well-known anticancer drug targeting EGFR.

    Lapatinib: A dual inhibitor of EGFR and HER2 tyrosine kinases.

Uniqueness

6-bromo-N-(3-fluorophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which enhances its selectivity and potency as an EGFR-TK inhibitor. The presence of both bromine and fluorine atoms contributes to its distinct pharmacological profile .

Properties

Molecular Formula

C14H9BrFN3

Molecular Weight

318.14 g/mol

IUPAC Name

6-bromo-N-(3-fluorophenyl)quinazolin-4-amine

InChI

InChI=1S/C14H9BrFN3/c15-9-4-5-13-12(6-9)14(18-8-17-13)19-11-3-1-2-10(16)7-11/h1-8H,(H,17,18,19)

InChI Key

ALKMBIXEONKULX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=NC=NC3=C2C=C(C=C3)Br

Origin of Product

United States

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